2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)-
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Overview
Description
2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, and a phenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate amides and phenylmethyl reagents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products with diverse functional groups.
Scientific Research Applications
2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Milrinone: A compound with a similar structure, used as a medication for heart failure.
Nudifloric acid: Another related compound with distinct chemical properties and applications.
Uniqueness
2-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(phenylmethyl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
61272-33-1 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-benzyl-1-methyl-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-16-12(8-5-9-13(16)17)14(18)15-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,15,18) |
InChI Key |
DBDMHJFDWDMJKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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